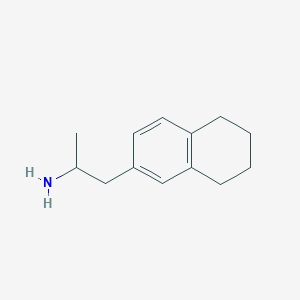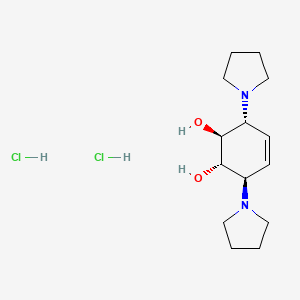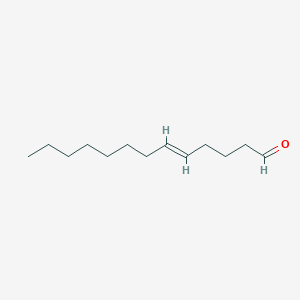
5-Tridecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tridecenal is an organic compound with the molecular formula C13H24O. It is an unsaturated aldehyde, characterized by the presence of a double bond in its carbon chain. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry. Its structure consists of a long hydrocarbon chain with a terminal aldehyde group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Tridecenal can be synthesized through several methods. One common approach involves the hydroformylation of 1-dodecene, followed by selective hydrogenation. The hydroformylation reaction introduces a formyl group into the hydrocarbon chain, while the selective hydrogenation step ensures the formation of the desired double bond at the fifth position.
Industrial Production Methods
In an industrial setting, this compound is typically produced through large-scale hydroformylation processes. These processes utilize catalysts such as rhodium or cobalt complexes to achieve high yields and selectivity. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Tridecenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in the hydrocarbon chain can participate in addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: 5-Tridecenoic acid
Reduction: 5-Tridecenol
Substitution: Various halogenated derivatives depending on the halogen used
Wissenschaftliche Forschungsanwendungen
5-Tridecenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its role as a pheromone in certain insect species.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 5-Tridecenal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, binding to specific receptors and triggering downstream pathways. For example, as a pheromone, it binds to olfactory receptors in insects, leading to behavioral changes. In chemical reactions, its aldehyde group is highly reactive, allowing it to participate in nucleophilic addition and other reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tridecenal: Another unsaturated aldehyde with a double bond at the second position.
Tridecanal: A saturated aldehyde with no double bonds in the hydrocarbon chain.
Uniqueness of 5-Tridecenal
This compound is unique due to the position of its double bond, which imparts specific chemical reactivity and biological activity. Its structure allows for selective reactions that are not possible with its saturated counterpart, Tridecanal. Additionally, its role as a pheromone highlights its importance in biological systems, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1195178-71-2 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
(E)-tridec-5-enal |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h8-9,13H,2-7,10-12H2,1H3/b9-8+ |
InChI-Schlüssel |
DBNIGMYKSMMBSB-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCCCC/C=C/CCCC=O |
Kanonische SMILES |
CCCCCCCC=CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


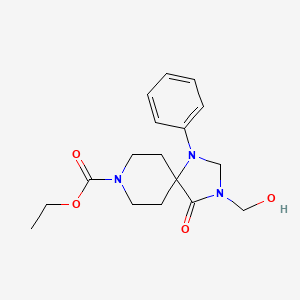
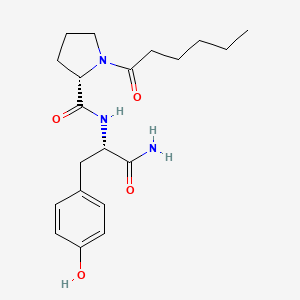

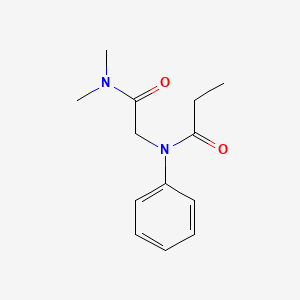

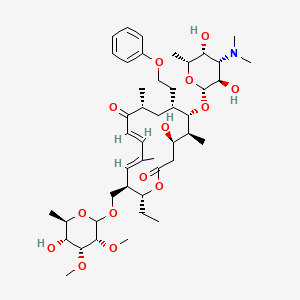
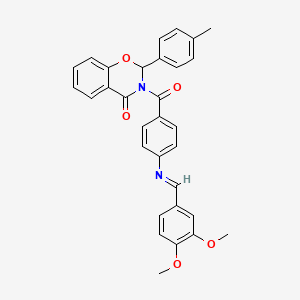
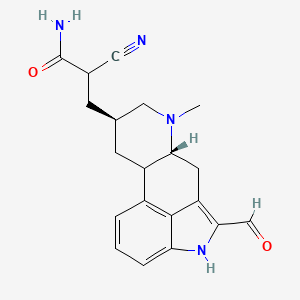
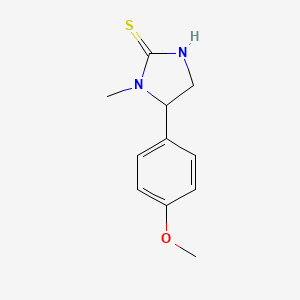
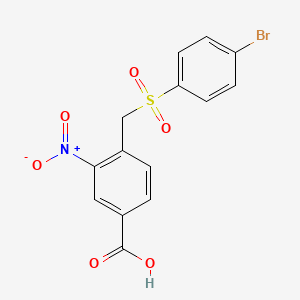
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)

